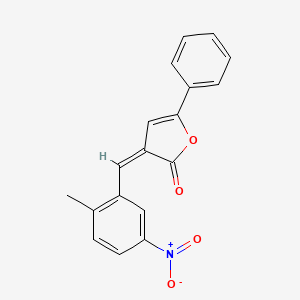
3-(3-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step reactions, starting with specific precursors and employing conditions tailored to achieve the desired molecular architecture. For instance, Kumara et al. (2018) detailed the synthesis of a novel pyrazole derivative, characterized through techniques like NMR, mass spectra, and X-ray diffraction, highlighting the importance of controlled conditions for successful synthesis (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, providing insights into the spatial arrangement of atoms and the molecule's geometry. The study by Kumara et al. (2018) revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation crucial for the molecule's properties (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of methoxy and carboxamide groups can participate in reactions like nucleophilic substitution or addition, impacting the molecule's reactivity and potential applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are pivotal for understanding the compound's behavior under different conditions. The thermal stability of pyrazole derivatives, as reported by Kumara et al. (2018), up to certain temperatures, suggests their suitability for applications requiring high-temperature processes (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions in chemical reactions. The electrophilic and nucleophilic regions identified through DFT calculations, as discussed by Kumara et al. (2018), are crucial for predicting the compound's behavior in synthetic pathways and its interactions with biological targets (Kumara et al., 2018).
科学的研究の応用
Synthesis and Characterization
The scientific research around compounds closely related to 3-(3-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-5-carboxamide primarily focuses on their synthesis, characterization, and potential applications in medicinal chemistry. For instance, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, providing insights into their structural properties and potential as cytotoxic agents against cancer cells. These studies involve detailed spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR to establish compound structures (Ashraf S. Hassan et al., 2014; Ashraf S. Hassan et al., 2015).
Molecular Docking and Biological Activity
Molecular docking studies of novel compounds, including those structurally related to the target molecule, have been conducted to explore their interaction with biological targets. These studies help in identifying the pharmacological potential of the compounds, including their antifungal and antibacterial activities. For example, novel pyrazole derivatives have shown significant antifungal activity against several phytopathogenic fungi, with detailed molecular docking revealing their mode of action at the molecular level (Shijie Du et al., 2015).
Antimicrobial and Antifungal Applications
Further research into pyrazole derivatives has led to the development of compounds with promising antimicrobial and antifungal properties. These studies not only provide insights into the synthesis of these compounds but also evaluate their biological activities, offering potential applications in developing new antimicrobial agents (А. А. Aghekyan et al., 2020; S. Fedotov et al., 2022).
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-25(12-19-15-8-3-4-9-16(15)21-24-19)20(26)18-11-17(22-23-18)13-6-5-7-14(10-13)27-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEQSINIGBWTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)
![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)
![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)
![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)
![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)
![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)
![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)
![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
![4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)
